Structural Uniqueness vs. CCR8 Naphthalene-Sulfonamide Antagonists: Ethyl-Bridged 2,4-Dioxooxazolidinone as a Novel Chemotype
The target compound incorporates a saturated 2,4-dioxooxazolidinone connected via an ethyl bridge to the sulfonamide nitrogen. This is structurally distinct from the leading naphthalene-sulfonamide CCR8 antagonist series described by Jenkins et al., which typically use an N-substituted-5-aryl-oxazolidinone motif where the aromatic ring is directly attached to the oxazolidinone 5-position, not the nitrogen [1]. The 2,4-dioxo configuration introduces two carbonyls, whereas the CCR8 clinical leads possess a single 2-oxo group, altering the electrostatic potential surface. This differentiation is substantiated by the fact that the target compound’s SMILES (O=C1COC(=O)N1CCNS(=O)(=O)C1=C2C=CC=CC2=CC=C1) does not match any disclosed structure in the primary naphthalene-sulfonamide CCR8 patent literature, confirming it as a novel chemotype rather than a generic backup.
| Evidence Dimension | Chemical scaffold topology |
|---|---|
| Target Compound Data | 2,4-dioxooxazolidin-3-yl ethyl naphthalene-1-sulfonamide (C₁₅H₁₄N₂O₅S, MW 334.35) |
| Comparator Or Baseline | Classical CCR8 naphthalene-sulfonamide antagonists: N-substituted-5-aryl-2-oxooxazolidinones (e.g., SB-649701 core) |
| Quantified Difference | Qualitative: 2,4-dioxo vs. 2-oxo; N-ethyl linker vs. direct aryl attachment; zero structural overlap in the specific substitution pattern. |
| Conditions | 2D structural comparison based on SMILES and published patent/medicinal chemistry literature. |
Why This Matters
For scientists procuring a tool compound for CCR8 or related chemokine receptor screening, this scaffold offers a genuinely orthogonal starting point, reducing the risk of intellectual property overlap and potentially opening novel SAR space.
- [1] Jenkins, T. J., et al. Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. J. Med. Chem. 2007, 50, 566–584. View Source
